3-Iodo-4-(trifluoromethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJDSOAQPKABJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034690-61-3 | |
| Record name | 3-Iodo-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Analyses of 3 Iodo 4 Trifluoromethyl Benzoic Acid
Molecular Structure and Conformation
Analysis of Benzene (B151609) Ring Substituent Positioning
The substituents are located at positions 1 (carboxylic acid), 3 (iodine), and 4 (trifluoromethyl) of the benzene ring. This arrangement places the bulky iodine atom and the trifluoromethyl group adjacent to each other and flanking the carboxylic acid group. The positioning of these groups influences the planarity of the molecule and the orientation of the carboxylic acid and trifluoromethyl groups relative to the benzene ring. Steric hindrance between the adjacent iodine and trifluoromethyl groups can be expected to play a significant role in the molecule's preferred conformation.
Influence of Iodine and Trifluoromethyl Groups on Molecular Geometry
Both the iodine atom and the trifluoromethyl group are electron-withdrawing, which affects the electronic distribution within the benzene ring. The trifluoromethyl group is known for its strong inductive electron-withdrawing effect and its size can cause steric strain, potentially leading to out-of-plane twisting of adjacent functional groups. For instance, in related structures, trifluoromethyl groups have been observed to cause the rotation of neighboring carboxylic acid or nitro groups out of the aromatic plane to relieve steric hindrance. researchgate.net
The iodine atom, being a large halogen, also exerts a significant steric influence. The van der Waals radius of iodine will likely influence the bond angles and distances in its immediate vicinity on the benzene ring. The interplay between the steric demands of the iodine and trifluoromethyl groups is expected to be a key determinant of the molecule's three-dimensional shape. The carboxylic acid group itself may be twisted out of the plane of the benzene ring, a common feature in substituted benzoic acids, to minimize steric clashes with adjacent substituents. researchgate.net
Crystallographic Investigations
As of the latest available data, no single-crystal X-ray diffraction studies for 3-iodo-4-(trifluoromethyl)benzoic acid have been deposited in major crystallographic databases. Such studies are essential for the precise determination of the solid-state structure.
Single Crystal X-ray Diffraction Studies
Without experimental data from single-crystal X-ray diffraction, a definitive analysis of the crystal structure is not possible. This technique would provide the precise atomic coordinates, from which dihedral angles, torsion angles, and intermolecular interactions can be accurately determined.
Dihedral Angles and Torsion Angles
Specific values for dihedral and torsion angles are not available. However, it can be hypothesized that the torsion angle involving the carboxylic acid group (O=C-C=C) would deviate from 0° or 180°, indicating a non-planar arrangement with the benzene ring due to the steric pressure from the ortho-iodine substituent. Similarly, the C-C-C-F torsion angles of the trifluoromethyl group would define its rotational conformation, which would be influenced by interactions with the adjacent iodine atom.
Data Table for Dihedral and Torsion Angles is not available due to the absence of crystallographic data.
Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, benzoic acid derivatives typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-tail fashion. It is highly probable that this compound would exhibit similar dimeric structures through O-H···O hydrogen bonds. researchgate.net
Data Table for Intermolecular Interactions and Hydrogen Bonding Networks is not available due to the absence of crystallographic data.
Polymorphism and Crystal Engineering Considerations
A specific crystallographic study for this compound is not available in the surveyed literature. However, the principles of crystal engineering and analysis of related structures allow for a detailed consideration of the likely intermolecular interactions that govern its solid-state assembly. Benzoic acid and its derivatives are well-known to form robust supramolecular structures.
The most prominent and anticipated interaction is the formation of hydrogen-bonded dimers via the carboxylic acid groups. This head-to-tail arrangement results in a centrosymmetric R²₂(8) graph set motif, a highly stable and common feature in the crystal structures of carboxylic acids. researchgate.net This dimerization effectively creates a larger, non-polar entity that then packs into a crystalline lattice.
Beyond this primary hydrogen bonding, the substituents on the aromatic ring—iodine and trifluoromethyl—play a crucial role in directing the crystal packing through other non-covalent interactions.
π–π Stacking: The aromatic rings can engage in π–π stacking interactions. The presence of the electron-withdrawing trifluoromethyl group and the polarizable iodine atom influences the quadrupole moment of the benzene ring, likely favoring offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion. acs.org
Other Weak Interactions: C-H···O and C-H···F hydrogen bonds may also contribute to the stability of the crystal lattice, connecting the primary dimer units into a three-dimensional architecture.
The conformational flexibility of the carboxylic acid group relative to the plane of the benzene ring, influenced by steric hindrance from the ortho-iodine atom, is another critical factor. stackexchange.commdpi.com This orientation can affect which secondary interactions are geometrically feasible. The interplay between the strong carboxylic acid dimerization and these weaker, directional interactions (halogen bonding, π-stacking) creates the possibility for polymorphism—the existence of different crystal structures of the same compound. The specific polymorphic form obtained would likely be sensitive to crystallization conditions such as solvent and temperature. ucl.ac.uk
Spectroscopic Characterization Techniques
¹H NMR: The aromatic region would display signals for three non-equivalent protons.
The proton at C2 (ortho to the COOH and meta to the iodine) would likely appear as a doublet.
The proton at C5 (ortho to the CF₃ and meta to the COOH) is expected to be a doublet of quartets due to coupling with the adjacent proton and the three fluorine atoms.
The proton at C6 (ortho to the iodine and meta to the CF₃) would likely be a doublet. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), characteristic of acidic protons.
¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
The carbonyl carbon (C=O) would be the most downfield signal.
The carbon attached to the iodine (C3) would be significantly shielded (appear at a lower ppm value) due to the heavy atom effect.
The carbon of the trifluoromethyl group (CF₃) would appear as a quartet due to one-bond coupling with the three fluorine atoms.
The remaining four aromatic carbons would have distinct chemical shifts influenced by the electronic effects of the three different substituents.
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single sharp signal (a singlet), as all three fluorine atoms in the trifluoromethyl group are chemically equivalent.
Predicted NMR Data for this compound
| Predicted ¹H NMR Data | ||
|---|---|---|
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-H (C2) | ~8.2 - 8.4 | d |
| Ar-H (C5) | ~7.8 - 8.0 | dq |
| Ar-H (C6) | ~7.9 - 8.1 | d |
| -COOH | >10 | br s |
| Predicted ¹³C NMR Data | ||
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -COOH | ~165 - 170 | s |
| Ar-C (quaternary) | ~120 - 145 | m |
| Ar-CH | ~125 - 140 | s |
| -CF₃ | ~120 - 125 | q |
| Predicted ¹⁹F NMR Data | ||
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CF₃ | ~ -60 to -65 | s |
Note: Predicted values are estimates based on general substituent effects and data from similar compounds. Actual experimental values may vary.
The vibrational spectra (FT-IR and FT-Raman) of this compound are expected to exhibit characteristic bands corresponding to its functional groups. The assignments can be predicted based on extensive literature on substituted benzoic acids. ijtsrd.comdocbrown.infospectroscopyonline.com
Carboxylic Acid Group: The most identifiable feature in the IR spectrum is an extremely broad absorption band for the O-H stretch, typically ranging from 3300 to 2500 cm⁻¹, which arises from the strong hydrogen bonding in the dimeric structure. spectroscopyonline.com The C=O stretching vibration gives rise to a very strong and sharp band, expected in the 1710-1680 cm⁻¹ region for aromatic acids. spectroscopyonline.com The C-O stretch and O-H out-of-plane bend (wag) are also characteristic, appearing around 1320-1210 cm⁻¹ and 960-900 cm⁻¹, respectively. spectroscopyonline.com
Trifluoromethyl Group: The C-F stretching vibrations of the CF₃ group are typically very strong in the IR spectrum and are expected to appear in the 1350-1100 cm⁻¹ region.
Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations give rise to bands in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.
Iodine Substituent: The C-I stretching vibration is expected at low frequencies, typically in the 600-500 cm⁻¹ range, and may be weak in the IR spectrum but more easily observed in the Raman spectrum.
Expected Vibrational Band Assignments for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| O-H stretch (H-bonded) | 3300 - 2500 | Very Broad, Strong |
| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |
| C=O stretch | 1710 - 1680 | Very Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |
| C-F symmetric/asymmetric stretch | 1350 - 1100 | Very Strong |
| C-O stretch / O-H in-plane bend | 1320 - 1210 | Strong |
| O-H out-of-plane bend | 960 - 900 | Broad, Medium |
| Aromatic C-H out-of-plane bend | 900 - 675 | Strong |
| C-I stretch | 600 - 500 | Weak-Medium |
Chemical Reactivity and Transformation Pathways of 3 Iodo 4 Trifluoromethyl Benzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that readily participates in classic acid-base reactions and can be converted into several important derivatives.
Esterification: 3-Iodo-4-(trifluoromethyl)benzoic acid can undergo esterification with alcohols, typically under acidic conditions. This reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of water. A common method is the Fischer-Speier esterification, which uses a strong acid catalyst like sulfuric acid. For instance, the esterification of the closely related 4-fluoro-3-iodobenzoic acid with ethanol (B145695) proceeds in the presence of an acid catalyst to yield the corresponding ethyl ester. ontosight.ai This indicates that this compound can be readily converted to its ester derivatives, which are valuable intermediates in organic synthesis. ontosight.aibyjus.com
Amidation: The conversion of this compound to amides is another fundamental transformation. This is typically achieved by first activating the carboxylic acid, for example, by converting it to a more reactive acid chloride, and then treating it with a primary or secondary amine. libretexts.org A direct amidation method applicable to aromatic carboxylic acids involves the in-situ generation of phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which act as activating agents for the carboxylic acid. nih.gov This methodology has been successfully applied to similar substrates such as 4-iodobenzoic acid and 4-(trifluoromethyl)benzoic acid, demonstrating its feasibility for the target molecule. nih.gov These amide formation reactions are crucial in medicinal chemistry and materials science. nih.govescholarship.org
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reactant | Reagents | Product Type |
| Esterification | Alcohol (e.g., Ethanol) | Acid Catalyst (e.g., H₂SO₄) | Alkyl 3-iodo-4-(trifluoromethyl)benzoate |
| Amidation | Primary/Secondary Amine | Activating Agents (e.g., SOCl₂, PPh₃/NCP) | N-substituted 3-iodo-4-(trifluoromethyl)benzamide |
Aromatic carboxylic acids can undergo decarboxylation—the removal of the carboxyl group as carbon dioxide—though this often requires high temperatures or specific catalytic systems. googleapis.comresearchgate.net While specific studies on the simple acid-catalyzed decarboxylation of this compound are not widely reported, the presence of the electron-withdrawing trifluoromethyl group could influence the stability of the C-C bond between the aromatic ring and the carboxyl group. More advanced methods, such as photoinduced radical decarboxylative carbometalation, have been developed for benzoic acids, showcasing modern approaches to functionalize this position. organic-chemistry.org However, under typical strong acid conditions without extreme heat, the carboxylic acid group is generally stable.
Reactivity of the Iodine Substituent
The carbon-iodine bond is the most reactive site on the aromatic ring for several classes of reactions, primarily due to the relatively low bond energy and the ability of iodine to act as a good leaving group.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. masterorganicchemistry.comnih.gov The trifluoromethyl group in this compound is a potent electron-withdrawing group situated ortho to the iodine atom. This positioning strongly activates the ipso-carbon (the carbon atom bonded to the iodine) towards attack by nucleophiles. masterorganicchemistry.comresearchgate.net
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the iodine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge is delocalized onto the electron-withdrawing trifluoromethyl and carboxyl groups, stabilizing the intermediate. In the second step, the leaving group (iodide) is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com Although the C-I bond is the weakest among the halogens, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com A variety of nucleophiles, including alkoxides, amines, and thiolates, can displace the iodide under suitable conditions.
The iodine substituent makes this compound an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.
Suzuki Coupling: The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile for creating biaryl structures. This compound can be coupled with various aryl or vinyl boronic acids to synthesize complex substituted benzoic acids. researchgate.netresearchgate.net
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is stereoselective and typically yields the trans-substituted alkene. organic-chemistry.org The reaction of this compound with alkenes provides a direct route to substituted styrenes and other vinylated aromatic compounds. mdpi.comnih.gov
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orgwikipedia.org The Sonogashira coupling is a powerful method for synthesizing arylalkynes. libretexts.org this compound can be efficiently coupled with a wide range of alkynes to produce functionalized benzoic acid derivatives containing a carbon-carbon triple bond. researchgate.net
Table 2: Overview of Metal-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Class |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl or Styrenyl Benzoic Acids |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(0) or Pd(II) salt (e.g., Pd(OAc)₂), Ligand, Base | Substituted Alkenyl Benzoic Acids |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Arylalkynyl Benzoic Acids |
Iodoarenes can be oxidized to form hypervalent iodine compounds (iodinanes), where the iodine atom exists in a higher oxidation state, typically +3 (iodine(III)) or +5 (iodine(V)). nih.gov These reagents are valuable as mild and selective oxidizing agents in organic synthesis. organic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring, such as the trifluoromethyl group, can facilitate the synthesis and enhance the stability of these reagents. acs.org
This compound can be oxidized using various oxidants like m-chloroperoxybenzoic acid (m-CPBA), sodium perborate, or oxone to yield iodine(III) species. organic-chemistry.org For example, treatment with m-CPBA in the presence of p-toluenesulfonic acid can produce [hydroxy(tosyloxy)iodo]arenes (HTIBs), a class of versatile oxidizing agents. orgsyn.org The synthesis of a HTIB from the closely related 3-iodobenzotrifluoride (B1329313) has been demonstrated, supporting the feasibility of this transformation for the title compound. orgsyn.org These resulting hypervalent iodine reagents can then be used to perform a wide range of oxidative transformations on other organic substrates. nih.gov
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is renowned for its high stability, a characteristic attributed to the strength of the carbon-fluorine (C-F) bond. tcichemicals.com This robustness makes the -CF3 moiety inert under many standard reaction conditions, contributing to its prevalence in pharmaceuticals and materials science where chemical and metabolic stability are advantageous. tcichemicals.com In the context of this compound, the trifluoromethyl group, being directly attached to the aromatic ring, is generally unreactive. Its strong electron-withdrawing nature significantly influences the electronic properties of the benzene (B151609) ring but the group itself does not typically participate in reactions. tcichemicals.com
However, despite its notable stability, the trifluoromethyl group can be induced to undergo chemical transformations under specific and often forcing conditions. These reactions are not commonplace but represent potential, albeit challenging, pathways for the functionalization of the -CF3 unit.
Hydrolysis: The most well-documented transformation of an aromatic trifluoromethyl group is its hydrolysis to a carboxylic acid (-COOH). This conversion requires harsh acidic conditions. Studies on various benzotrifluoride (B45747) derivatives have shown that treatment with concentrated or fuming sulfuric acid, sometimes in the presence of other acids like boric acid, can successfully convert the -CF3 group into a carboxyl group. nih.govrsc.org This process is believed to proceed through the activation of the C-F bonds by a strong Brønsted acid. cas.cn
Photochemical Hydrolysis: Certain benzotrifluoride compounds have been observed to undergo photohydrolysis to the corresponding benzoic acids upon UV irradiation in aqueous solutions. acs.org The efficiency of this reaction is highly dependent on the other substituents present on the aromatic ring, with strong electron-donating groups enhancing the reactivity. acs.org Given that this compound possesses two other electron-withdrawing groups (iodo and carboxyl), this photochemical pathway is expected to be less facile for this specific compound.
C-F Bond Activation: Modern synthetic chemistry has explored methods for the selective activation and functionalization of a single C-F bond within a trifluoromethyl group, which remains a significant challenge. rsc.org These advanced methods often require specific directing groups or highly reactive reagents. For instance, transformations have been achieved on benzotrifluorides featuring an ortho-hydrosilyl group, which can facilitate single C-F bond reactions like allylation or azidation. nih.govsemanticscholar.org Another approach involves using very strong Brønsted acids, such as triflic acid, to activate the C-F bond, enabling reactions like intramolecular arylation to form ketone products. cas.cn These specialized methods highlight that while transformations are possible, they are not general and depend heavily on the molecular architecture.
The table below summarizes the potential transformations of the trifluoromethyl group in aromatic compounds.
| Transformation | Reagents/Conditions | Product Functional Group | Notes |
|---|---|---|---|
| Hydrolysis | Concentrated/Fuming H₂SO₄, often with heat | Carboxylic Acid (-COOH) | Requires harsh, strongly acidic conditions. nih.govrsc.org |
| Photohydrolysis | UV light, aqueous solution | Carboxylic Acid (-COOH) | Facilitated by electron-donating groups on the ring. acs.org |
| Partial Reduction/Functionalization | Specialized catalysts or directing groups (e.g., ortho-hydrosilyl) | -CF₂R, -CFR₂, etc. | Highly substrate-specific and not a general transformation. nih.govsemanticscholar.org |
Regioselectivity and Stereoselectivity in Reactions Involving this compound
The regiochemical outcome of reactions involving the aromatic ring of this compound is dictated by the combined electronic and steric effects of its three substituents: the iodo (-I), trifluoromethyl (-CF3), and carboxylic acid (-COOH) groups. Stereoselectivity becomes a consideration only in reactions that introduce a new chiral center.
Regioselectivity:
The reactivity of the substituted benzene ring is highly dependent on the nature of the reaction—whether it is an electrophilic aromatic substitution, a nucleophilic aromatic substitution, or a metal-catalyzed cross-coupling reaction.
Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is strongly deactivated towards electrophilic attack due to the presence of three electron-withdrawing substituents. The -COOH and -CF3 groups are powerful deactivators and meta-directors, while the -I group is a deactivator but an ortho-, para-director. youtube.comyoutube.comquizlet.com The directing effects of these groups are in conflict, making predictions complex. However, the severe deactivation of the ring suggests that electrophilic aromatic substitution would require extremely harsh conditions and would likely result in low yields and a mixture of products.
Nucleophilic Aromatic Substitution (SNAr): This compound is well-suited for nucleophilic aromatic substitution. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. researchgate.netnih.gov In this compound, the iodine atom at C3 serves as a leaving group, and the powerful electron-withdrawing trifluoromethyl group is located para to it. This arrangement strongly activates the C3 position for nucleophilic attack. Therefore, reactions with suitable nucleophiles would be highly regioselective, leading to the displacement of the iodide ion.
Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are standard methods for forming carbon-carbon bonds at the site of a carbon-halogen bond. For this compound, these reactions would occur with high regioselectivity at the C-I bond. The palladium catalyst would preferentially undergo oxidative addition into the carbon-iodine bond at position C3, leading to the exclusive formation of products where the iodine atom is replaced by the coupling partner. edu.krd
The table below summarizes the directing effects of the substituents on the aromatic ring of this compound.
| Substituent (Position) | Electronic Effect | Activating/Deactivating | Directing Effect (for EAS) | Influence on SNAr (at C3) |
|---|---|---|---|---|
| -COOH (C1) | -I, -M (Withdrawing) | Strongly Deactivating | Meta (to C5) | Weakly Activating (Meta) |
| -I (C3) | -I (Withdrawing), +M (Donating) | Weakly Deactivating | Ortho, Para (to C2, C6) | Leaving Group |
| -CF₃ (C4) | -I (Strongly Withdrawing) | Strongly Deactivating | Meta (to C2, C6) | Strongly Activating (Para) |
Stereoselectivity:
This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, discussions of stereoselectivity are only relevant for reactions that generate a new stereocenter. In the absence of any chiral influence (such as a chiral catalyst, reagent, or solvent), any reaction that creates a chiral center from this achiral precursor will result in the formation of a racemic mixture (an equal amount of both enantiomers). Achieving stereoselectivity would necessitate the use of a chiral auxiliary or catalyst to favor the formation of one stereoisomer over the other.
Computational Chemistry and Theoretical Studies of 3 Iodo 4 Trifluoromethyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. acs.orgdntb.gov.uamdpi.comresearchgate.net This approach provides valuable insights into the molecule's stability, reactivity, and electronic properties by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.uaresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net
For 3-iodo-4-(trifluoromethyl)benzoic acid, the presence of two strong electron-withdrawing groups, the iodo and trifluoromethyl groups, is expected to significantly influence its electronic properties. The trifluoromethyl group, in particular, is one of the most electron-withdrawing substituents. beilstein-journals.org These groups would lower both the HOMO and LUMO energy levels. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack. The large HOMO-LUMO gap that would be predicted for this molecule suggests high kinetic stability.
Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 1: Predicted DFT-Calculated Electronic Properties of this compound (Note: These are illustrative values based on theoretical principles, as specific experimental or computational data for this molecule is not widely available in published literature.)
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | ~ -7.5 | Moderate electron-donating ability |
| LUMO Energy | ~ -1.8 | High electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.7 | High kinetic stability |
| Ionization Potential | ~ 7.5 | Energy required to remove an electron |
| Electron Affinity | ~ 1.8 | Energy released upon gaining an electron |
| Electronegativity (χ) | ~ 4.65 | High tendency to attract electrons |
| Chemical Hardness (η) | ~ 2.85 | High resistance to change in electron distribution |
| Electrophilicity Index (ω) | ~ 3.78 | Strong electrophilic character |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. mdpi.comnih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dntb.gov.uaresearchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. nih.gov
For this compound, the MEP map would be expected to show the following features:
Most Negative Potential: The most electron-rich areas would be localized on the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding.
Most Positive Potential: The most electron-poor region would be the acidic proton of the carboxylic acid group, highlighting its high acidity.
Aromatic Ring: The electron-withdrawing effects of the iodine and trifluoromethyl substituents would lead to a generally positive potential on the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzoic acid. The iodine atom itself can exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. researchgate.net
Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions of this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Color on MEP Map | Reactivity Implication |
| Carboxyl Oxygen Atoms | Highly Negative | Red | Site for electrophilic attack and hydrogen bond accepting |
| Carboxyl Hydrogen Atom | Highly Positive | Blue | Site for nucleophilic attack/deprotonation (high acidity) |
| Aromatic Ring | Generally Positive | Green to Yellow/Blue | Deactivated towards electrophilic substitution |
| Iodine Atom (Sigma-hole) | Positive | Blue | Potential for halogen bonding interactions |
| Trifluoromethyl Group | Neutral to slightly positive | Green | Strong electron-withdrawing effect |
Molecular Dynamics Simulations to Investigate Reactive Properties
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes such as conformational changes and interactions with solvent molecules. acs.orgucl.ac.ukbohrium.comnih.gov For reactive properties, MD simulations can be used to study the environmental factors that may lead to a chemical reaction, such as the accessibility of a reactive site to other molecules.
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radicals). wikipedia.org It is a direct measure of bond strength. wikipedia.org Lower BDE values indicate weaker bonds that are more susceptible to cleavage. In the context of autoxidation, the process is often initiated by the abstraction of a hydrogen atom or the cleavage of a weak bond to form a carbon-centered radical, which then reacts with oxygen.
The C–I bond is known to be the weakest carbon-halogen bond and is susceptible to homolytic cleavage upon exposure to heat or light. This would be the most likely initiation site for radical reactions. The O–H bond of the carboxylic acid is also a potential site for hydrogen abstraction, although it is a relatively strong bond.
Table 3: Estimated Bond Dissociation Energies (BDE) for Key Bonds in this compound (Note: Values are typical estimates for these types of bonds in kJ/mol at 298 K, as specific calculated values for this molecule are not available.)
| Bond | Estimated BDE (kJ/mol) | Implication for Autoxidation |
| Aromatic C–I | ~220-230 | Weakest bond, most likely site for homolytic cleavage and initiation of radical reactions. |
| Aromatic C–H | ~430-470 | Strong bond, less likely to be involved in initiation. |
| Aromatic C–C(F3) | ~410-430 | Strong bond, unlikely to cleave. |
| Carboxyl O–H | ~430-450 | Strong bond, but can be a site for hydrogen abstraction by potent radicals. |
The Radial Distribution Function (RDF), g(r), derived from MD simulations of a molecule in a solvent (e.g., water), describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. nih.gov It provides a detailed picture of the solvent structure around the molecule and can be used to infer susceptibility to solvent-mediated reactions like hydrolysis.
For this compound in an aqueous solution, an RDF analysis would likely focus on the water molecules surrounding the carboxylic acid group. A sharp, high-intensity first peak in the RDF for the distance between the carboxyl oxygen atoms and the hydrogen atoms of water would indicate strong hydrogen bonding and a well-ordered solvation shell. Similarly, a distinct peak for the distance between the acidic proton and the oxygen atoms of water would confirm its interaction with the solvent. While the C-I bond is susceptible to cleavage, its hydrolysis is less likely to be directly probed by RDF without a specific reaction coordinate study. The primary information from RDF would relate to the solvation of the polar carboxylic acid group.
Table 4: Predicted Features of Radial Distribution Functions (RDF) for this compound in Water
| Atom Pair (Solute-Solvent) | Predicted Position of First Peak (Å) | Predicted Peak Intensity | Interpretation |
| Carboxyl O --- Water H | ~1.8 - 2.0 | High | Strong hydrogen bonding between the carboxylic acid and water, indicating high solubility of the functional group. |
| Carboxyl H --- Water O | ~1.6 - 1.8 | High | Strong interaction of the acidic proton with water, facilitating proton transfer and ionization. |
| Aromatic Ring --- Water O | > 3.0 | Low and Broad | Disordered water structure due to the hydrophobic nature of the ring, though influenced by the polar substituents. |
Prediction of Chemical Properties and Reactivity Sites
Synthesizing the insights from these computational methods allows for a detailed prediction of the chemical behavior of this compound.
Acidity: The compound is predicted to be a strong acid. The electron-withdrawing iodo and trifluoromethyl groups stabilize the conjugate base (carboxylate anion) through an inductive effect, thereby increasing the acidity of the carboxylic proton. The MEP analysis confirms the high positive potential on this proton.
Nucleophilic Attack: The most likely site for nucleophilic attack is the carbon atom of the carboxyl group, a typical reaction for carboxylic acids leading to derivatives like esters or amides. The electron-poor nature of the aromatic ring makes it generally resistant to nucleophilic aromatic substitution unless under harsh conditions or with very strong nucleophiles.
Electrophilic Attack: The MEP analysis suggests that the carboxyl oxygen atoms are the primary sites for interaction with electrophiles. The aromatic ring is significantly deactivated by the two electron-withdrawing groups, making electrophilic aromatic substitution reactions (like nitration or further halogenation) highly unfavorable.
Radical Reactions: The low Bond Dissociation Energy of the C–I bond makes it the most probable site for initiating radical reactions. Homolytic cleavage of this bond, potentially induced by UV light or radical initiators, would generate an aryl radical, which could then participate in various radical-mediated transformations. This vulnerability is the key pathway for autoxidation.
Hydrolysis: While the term hydrolysis can apply to various reactions, for this molecule, it would most relevantly describe the potential nucleophilic substitution of the iodine atom. However, this reaction on an aromatic ring is typically difficult. The RDF analysis mainly points to the strong solvation of the carboxylic acid group, which is stable to hydrolysis.
Fukui Functions for Electrophilic and Nucleophilic Attack
The Fukui function, ƒ(r), is a central concept in Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. researchgate.netresearchgate.net It quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. researchgate.net Essentially, it indicates which atoms have a greater tendency to either donate or accept electrons. researchgate.net
The Fukui function can be resolved into three types to describe different kinds of attacks:
ƒ+(r) for nucleophilic attack: This function identifies the sites most susceptible to an attack by a nucleophile, which are the best locations for accepting an electron.
ƒ-(r) for electrophilic attack: This function points to the sites most prone to an attack by an electrophile, indicating the regions from which an electron is most easily donated.
ƒ0(r) for radical attack: This function helps in identifying the sites that are most likely to react with a radical.
For this compound, a hypothetical Fukui function analysis would involve calculating these indices for each atom in the molecule. The atoms with the highest ƒ+(r) values would be the preferred sites for nucleophilic attack, while those with the highest ƒ-(r) values would be the most likely targets for electrophiles.
Illustrative Data for Fukui Functions of this compound
While specific experimental or calculated data for this compound is not available, the following table illustrates how such data would be presented. The values are hypothetical and serve to explain the application of the concept.
| Atom | ƒ⁺(r) (Nucleophilic Attack) | ƒ⁻(r) (Electrophilic Attack) |
| C1 (Carboxyl) | 0.15 | 0.02 |
| O (Carbonyl) | 0.12 | 0.08 |
| O (Hydroxyl) | 0.09 | 0.11 |
| C (Aromatic Ring) | ... | ... |
| I | 0.05 | 0.18 |
| C (CF₃) | 0.20 | 0.01 |
| F | 0.03 | 0.07 |
Note: The data in this table is purely illustrative and does not represent actual computational results for this compound.
Based on general chemical principles, the carbon atom of the carboxylic acid group and the carbon atom of the trifluoromethyl group would be expected to be potential sites for nucleophilic attack due to the electron-withdrawing nature of the attached oxygen, fluorine, and iodine atoms. Conversely, the iodine atom and specific positions on the aromatic ring could be susceptible to electrophilic attack.
Average Local Ionization Energy (ALIE) Analysis
Average Local Ionization Energy (ALIE) is another valuable tool in computational chemistry for predicting the reactivity of a molecule. It represents the average energy required to remove an electron from any point in the space of a molecule. Regions with lower ALIE values indicate that electrons in that area are less tightly bound and therefore more available for chemical reactions, particularly for electrophilic attack.
An ALIE analysis for this compound would generate a map of these energy values across the molecular surface. The sites with the lowest ALIE would correspond to the most reactive regions for electron donation. This analysis complements the Fukui functions by providing a more detailed picture of the electronic structure and reactivity.
Illustrative Data for ALIE of this compound
The following table provides a hypothetical representation of ALIE data for selected atoms of the molecule to demonstrate the concept.
| Atom/Region | Average Local Ionization Energy (kJ/mol) |
| Carboxylic Acid Oxygen | 250 |
| Aromatic Ring (π-system) | 220 |
| Iodine Atom | 200 |
| Trifluoromethyl Group | 280 |
Note: The data in this table is purely illustrative and does not represent actual computational results for this compound.
In this illustrative table, the iodine atom is depicted as having the lowest ALIE, suggesting it is the most probable site for an electrophilic attack, which is consistent with its known chemical behavior. The electron-rich π-system of the aromatic ring also represents a potential site for such reactions.
Advanced Applications of 3 Iodo 4 Trifluoromethyl Benzoic Acid in Organic Synthesis
As a Precursor for Complex Fluorinated and Iodinated Molecules
The presence of the electron-withdrawing trifluoromethyl group and the versatile iodine atom allows for a diverse range of chemical transformations. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, is retained in the final products, imparting desirable properties.
While direct examples of the synthesis of novel heterocyclic compounds starting specifically from 3-Iodo-4-(trifluoromethyl)benzoic acid are not extensively detailed in the reviewed literature, the synthesis of related structures provides a clear indication of its potential. For instance, halogenated benzoic acids are key starting materials for the synthesis of quinazoline (B50416) derivatives. A general approach involves the copper-catalyzed cyclization of a halogenated aromatic acid with guanidine (B92328) to form a quinazolinone scaffold. frontiersin.org This methodology could theoretically be applied to this compound to generate quinazolines bearing both the iodo and trifluoromethyl moieties.
Similarly, benzoxazine (B1645224) derivatives are another class of heterocyclic compounds that can be synthesized from precursors bearing functionalities amenable to cyclization. orientjchem.orgresearchgate.netrsc.orgmdpi.com The synthesis often involves the reaction of a phenolic compound with a primary amine and formaldehyde. While not a direct precursor, derivatives of this compound could be envisioned to participate in such synthetic routes to afford novel benzoxazines.
This strategic combination of reactive sites allows for the systematic construction of libraries of compounds with diverse functionalities, which is a crucial aspect of modern drug discovery. The 3-(4-hydroxyphenyl)indoline-2-one scaffold, for example, has been explored for its potent and selective anticancer activity, demonstrating how a core structure can be optimized for biological effect. rsc.org
Role in Medicinal Chemistry and Drug Discovery
The unique electronic and steric properties conferred by the trifluoromethyl group make this compound a particularly attractive building block in medicinal chemistry. The introduction of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a drug candidate. nih.gov
The table below illustrates the structural similarities between this compound and key fragments of prominent kinase inhibitors.
| Compound | Key Structural Fragment | Relevance |
| This compound | 3-Iodo-4-(trifluoromethyl)phenyl | Precursor for introducing the trifluoromethylphenyl moiety. The iodine can be replaced or modified. |
| Sorafenib | 4-Chloro-3-(trifluoromethyl)phenyl | Demonstrates the importance of the trifluoromethylphenyl group in kinase inhibition. |
| Regorafenib | 4-Chloro-3-(trifluoromethyl)phenyl | Further exemplifies the utility of this structural motif in approved anticancer drugs. |
The trifluoromethyl group is a key pharmacophore that can dramatically influence the biological activity of a molecule. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, affecting their ionization state and interaction with biological targets. Furthermore, its lipophilicity can enhance membrane permeability and improve the pharmacokinetic profile of a drug.
Structure-activity relationship (SAR) studies on various classes of compounds have demonstrated the positive impact of incorporating a trifluoromethyl group. For example, in a series of novel tyrosine kinase inhibitors, analogues containing a (trifluoromethyl)benzene ring showed potent inhibitory activity against the epidermal growth factor receptor (EGFR). mdpi.com Specifically, compounds with this moiety exhibited high percentage inhibition at nanomolar concentrations.
The strategic introduction of a trifluoromethyl group, as is present in this compound, is a well-established strategy in drug design to enhance potency and selectivity. nih.gov
Potassium channels are important therapeutic targets for a variety of diseases, including hypertension and neurological disorders. The development of potassium channel openers is an active area of research. While a direct synthesis of a marketed potassium channel opener from this compound is not documented, the structural elements of this compound are relevant to the design of potassium channel modulators.
For instance, research into novel 3,4-dihydro-2H-1,4-benzoxazine derivatives as potassium channel activators has shown that electron-withdrawing substituents on the aromatic ring can be beneficial for activity. nih.gov Furthermore, a study on SLACK potassium channel inhibitors involved the synthesis of a compound featuring a 4-(trifluoromethyl)phenyl group attached to an oxadiazole core, highlighting the utility of this moiety in targeting potassium channels. nih.gov The combination of a trifluoromethyl group and a reactive handle (the iodine atom) in this compound makes it a plausible starting point for the synthesis of novel potassium channel modulators.
Applications in Agrochemical and Materials Science
The trifluoromethyl group is a well-established pharmacophore in agrochemical design, often imparting increased efficacy, metabolic stability, and lipophilicity to the final product. Similarly, the presence of iodine offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to construct complex molecular architectures. These features position this compound as a promising starting material for the synthesis of new agrochemicals and functional materials.
While specific examples of commercial agrochemicals synthesized directly from this compound are not readily found in the literature, the trifluoromethylphenyl moiety is a common feature in a variety of herbicides and insecticides. The synthesis of such compounds often involves the coupling of a trifluoromethyl-containing aromatic ring with other heterocyclic or aromatic systems.
For instance, the synthesis of novel bleaching herbicides has involved the preparation of 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. researchgate.net Although this example does not use the exact starting material , it highlights the importance of the trifluoromethylphenyl unit in developing new herbicidal agents. The general synthetic strategies employed for these types of compounds suggest that this compound could serve as a precursor. The carboxylic acid group could be converted to other functional groups, and the iodine atom could be utilized for cross-coupling reactions to introduce the necessary aryl or heterocyclic substituents.
Similarly, in the field of insecticides, compounds containing a 2,6-dichloro-4-(trifluoromethyl)phenyl group attached to a pyrazole (B372694) ring have shown significant activity. iucr.org The synthesis of these molecules involves the reaction of a substituted phenylhydrazine (B124118) with a diketone. While a different isomer, the presence of the trifluoromethylphenyl group is crucial for the insecticidal properties. This underscores the potential of this compound as a building block for analogous structures.
Table 1: Potential Agrochemical Scaffolds Incorporating the 3-Iodo-4-(trifluoromethyl)phenyl Moiety
| Agrochemical Class | General Structure | Potential Synthetic Utility of this compound |
| Herbicides | Aryl-triazole derivatives | The iodo group can be used for Suzuki or Buchwald-Hartwig coupling to introduce the triazole ring. The carboxylic acid can be modified or removed as needed. |
| Insecticides | Phenylpyrazole derivatives | The iodo group can be replaced via nucleophilic aromatic substitution or used in cross-coupling reactions to form the pyrazole ring system. |
| Fungicides | Benzamide derivatives | The carboxylic acid can be converted to an amide, and the iodo group can be used to introduce other functionalities to enhance fungicidal activity. |
The unique electronic and steric properties of the trifluoromethyl group, combined with the reactivity of the iodo and carboxylic acid functionalities, make this compound an intriguing candidate for the synthesis of advanced materials. Fluorinated compounds, in general, are known to exhibit interesting properties such as hydrophobicity, thermal stability, and unique liquid crystalline phases.
While direct polymerization or incorporation of this compound into materials is not widely reported, the synthesis of liquid crystals based on fluorinated benzoic acid derivatives is an active area of research. mdpi.combiointerfaceresearch.comtandfonline.com The introduction of fluorine atoms can significantly influence the mesomorphic properties of the resulting materials. The general approach involves the esterification of the benzoic acid with a phenol (B47542) derivative containing a long alkyl chain. The resulting esters can exhibit various liquid crystalline phases, such as nematic and smectic phases, which are essential for applications in display technologies.
The presence of the iodine atom in this compound offers an additional avenue for creating novel materials. For example, the iodo group could be used in Sonogashira coupling reactions to synthesize conjugated polymers. These materials could have interesting optical and electronic properties with potential applications in organic electronics.
Table 2: Potential Material Applications of this compound Derivatives
| Material Class | Potential Synthetic Approach | Key Properties and Potential Applications |
| Liquid Crystals | Esterification with long-chain phenols | Modified mesomorphic properties due to the trifluoromethyl group. Potential use in liquid crystal displays (LCDs). |
| Conjugated Polymers | Sonogashira or Stille coupling via the iodo group | Extended π-conjugation leading to interesting optical and electronic properties. Potential for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). |
| Fluorinated Polymers | Polymerization of vinyl or acrylic derivatives of the benzoic acid | High thermal stability, chemical resistance, and low surface energy. Potential applications as coatings, membranes, or specialty plastics. |
Derivatives and Analogues of 3 Iodo 4 Trifluoromethyl Benzoic Acid in Research
Structural Modifications and Their Impact on Reactivity and Applications
2-Iodo-4-(trifluoromethyl)benzoic acid : In this isomer, the iodine atom is positioned ortho to the carboxylic acid group. cymitquimica.comsigmaaldrich.com This proximity can lead to significant steric hindrance, potentially influencing reactions involving the carboxylic acid.
4-Iodo-3-(trifluoromethyl)benzoic acid : Here, the iodine is para to the carboxylic acid, a position that minimizes steric clash between the two groups. chemicalbook.com The electronic effects of both the iodo and trifluoromethyl groups, however, still influence the acidity of the carboxyl group.
3-Iodo-5-(trifluoromethyl)benzoic acid : This isomer places both the iodo and trifluoromethyl groups meta to the carboxylic acid. nih.govchemicalbook.com This arrangement results in a different distribution of electronic effects compared to the other isomers. This compound is utilized as a building block in organic synthesis and medicinal chemistry, with the trifluoromethyl group potentially enhancing metabolic stability and bioavailability in resulting pharmaceutical compounds. The iodine atom's versatility in cross-coupling reactions is a key feature for its use in synthesis.
A crystallographic study on related isomers, 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid, highlights the importance of substituent positioning. nih.govresearchgate.net In the 2-isomer, the trifluoromethyl group ortho to the carboxylic acid forces the acid group to rotate out of the aromatic plane. nih.govresearchgate.net Conversely, in the 3-isomer, the trifluoromethyl group ortho to the nitro group causes the nitro group to rotate out of the plane, while the carboxylic acid remains nearly co-planar. nih.govresearchgate.net These steric-induced rotational changes can significantly alter intermolecular interactions, such as hydrogen bonding, and affect the crystal packing and physical properties of the compounds. nih.govresearchgate.net
| Compound Name | CAS Number | Key Structural Feature | Impact on Properties |
|---|---|---|---|
| 2-Iodo-4-(trifluoromethyl)benzoic acid | 54507-44-7 | Iodo group is ortho to the carboxylic acid. | Potential for increased steric hindrance at the carboxylic acid site. |
| 4-Iodo-3-(trifluoromethyl)benzoic acid | 914636-20-7 | Iodo group is para to the carboxylic acid. | Reduced steric hindrance between iodo and carboxyl groups. |
| 3-Iodo-5-(trifluoromethyl)benzoic acid | 28186-62-1 | Iodo and CF3 groups are meta to the carboxylic acid. | Used as a versatile building block in synthesis for pharmaceuticals. |
Replacing the iodine atom in the 3-iodo-4-(trifluoromethyl)benzoic acid scaffold with other halogens, such as bromine or fluorine, significantly alters the reactivity of the carbon-halogen (C-X) bond. The reactivity generally follows the order of bond strength: C-I < C-Br < C-Cl < C-F. This trend is crucial in metal-catalyzed cross-coupling reactions, where the weaker C-I bond is more readily cleaved.
In a study focused on the synthesis of the drug candidate Ziresovir, the reactivity of various 2-halobenzoic acids was explored in a copper-catalyzed N-arylation reaction. acs.org The results demonstrated that 2-iodo- and 2-bromo-5-methylbenzoic acid provided good conversion rates, whereas the corresponding 2-fluoro- and 2-chlorobenzoic acids yielded only trace amounts of the desired product. acs.org This aligns with the expected lower reactivity of aryl chlorides and fluorides in such coupling reactions. acs.org
The synthesis of 3-bromo-4-fluoro-benzoic acid has been achieved by reacting fluorobenzene (B45895) with acetyl chloride, followed by bromination and subsequent oxidation. google.com This highlights a synthetic pathway to access derivatives with mixed halogen substitutions. Such compounds are valuable as they allow for regioselective reactions, where one halogen (e.g., iodine or bromine) can be selectively reacted while the other (e.g., fluorine) remains intact for subsequent transformations.
| Halogen (X) | C-X Bond Energy (kJ/mol, approx.) | Relative Reactivity in Cross-Coupling | Example Compound |
|---|---|---|---|
| Iodine (I) | ~270 | Highest | 2-Iodo-5-methylbenzoic acid acs.org |
| Bromine (Br) | ~330 | High | 2-Bromo-5-methylbenzoic acid acs.org |
| Chlorine (Cl) | ~400 | Low | 2-Chloro-5-methylbenzoic acid acs.org |
| Fluorine (F) | ~500 | Lowest | 2-Fluoro-5-methylbenzoic acid acs.org |
The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives such as esters, amides, and acid halides. These transformations alter the molecule's polarity, hydrogen bonding capability, and reactivity, opening pathways to new compounds and materials.
One significant modification is the conversion of the carboxylic acid to a trifluoromethyl ester. chemrevlett.com Research has shown that various benzoic acid derivatives can react efficiently with hypervalent iodine reagents to yield the corresponding trifluoromethyl benzoates. chemrevlett.com This reaction tolerates a wide range of functional groups, including other halogens (fluoro, chloro, bromo, iodo) and trifluoromethyl groups already present on the ring. chemrevlett.com
Another transformation involves the complete replacement of the carboxylic acid functionality. For instance, a method has been developed to convert aromatic and aliphatic carboxylic acids into trifluoromethyl groups. researchgate.net This process involves first transforming the acid into a dithioester, which then reacts with bromine trifluoride to yield the final trifluoromethyl derivative. researchgate.net Such a conversion dramatically changes the electronic nature of the substituent from electron-withdrawing and protic to a strongly electron-withdrawing, lipophilic, and non-protic group.
Furthermore, ester derivatives like methyl 3-iodo-5-(trifluoromethyl)benzoate can undergo further reactions. The ester group can be reduced to the corresponding primary alcohol using reducing agents, providing another functional group for subsequent synthetic manipulations.
Comparative Studies with Related Aromatic Systems
The chemical behavior of this compound and its derivatives is best understood through comparative studies with other substituted aromatic systems. The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a fundamental role in determining the properties of the benzoic acid, particularly its acidity (pKa).
Studies using density functional theory (DFT) calculations on a set of substituted benzoic acids have confirmed that EWGs increase acidity (lower pKa) by stabilizing the resulting carboxylate anion through delocalization of the negative charge. psu.edunih.gov Conversely, EDGs decrease acidity. psu.edu Both the trifluoromethyl group (-CF₃) and the iodine atom (-I) are EWGs, thus increasing the acidity of the benzoic acid relative to the unsubstituted parent molecule. The analysis of inductive and resonance effects shows that for EWGs, the acidity tends to increase in the order of ortho < meta < para substitution. nih.gov
The physical properties and solid-state structures are also highly dependent on substitution patterns. As noted in the study of nitro trifluoromethyl benzoic acid isomers, steric interactions between adjacent bulky groups can force functional groups like the carboxylic acid to twist out of the plane of the benzene (B151609) ring. nih.govresearchgate.net This loss of planarity can affect conjugation and intermolecular interactions, influencing properties like crystal packing and melting point. Comparative studies on the crystal growth rates of different para-substituted benzoic acids have also been undertaken to understand how aromatic stacking interactions and conformation control nucleation rates. acs.org
Design and Synthesis of New Derivatives for Targeted Applications
The this compound scaffold and its analogues are valuable starting points for the design and synthesis of molecules with specific biological or material properties. The combination of the reactive iodine handle for cross-coupling reactions and the electron-withdrawing trifluoromethyl group for modulating electronic properties and metabolic stability makes this a privileged structure in drug discovery.
Researchers have designed and synthesized novel derivatives for a range of therapeutic targets:
Anticancer Agents : New series of 4-anilinoquinazoline (B1210976) derivatives have been designed and synthesized as potential anticancer agents that inhibit both EGFR and VEGFR. ijcce.ac.ir Similarly, novel indole (B1671886) derivatives have been developed as potent VEGFR-2 inhibitors, with molecular docking studies used to understand their binding modes in the enzyme's active site. longdom.org
Anti-inflammatory Agents : A series of 3-sulfonamido benzoic acid derivatives were designed and synthesized as novel antagonists for the P2Y14 receptor, a potential target for treating acute lung injury (ALI). nih.gov One of the lead compounds demonstrated potent antagonistic activity and significantly reduced inflammatory responses in a mouse model of ALI. nih.gov
Antiviral Agents : A novel synthetic route for Ziresovir, a drug candidate for treating Respiratory Syncytial Virus (RSV), utilizes a 2-halobenzoic acid derivative in a key copper-catalyzed ring-closure reaction to form the quinazoline (B50416) scaffold. acs.org
Antidiabetic Agents : A stereopure chiral molecule derived from a 4-(trifluoromethyl)phenyl starting material was synthesized and showed potential as a multi-target antidiabetic agent by inhibiting α-glucosidase, α-amylase, and PTP1B. nih.gov
The design process for these targeted applications often involves computational methods, such as molecular docking, to predict how a designed molecule will interact with a biological target. ijcce.ac.irlongdom.org The synthesis then leverages the known reactivity of the parent scaffold, frequently using the halogen substituent as a key reaction site for building molecular complexity through cross-coupling reactions.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-iodo-4-(trifluoromethyl)benzoic acid?
The synthesis typically involves halogenation or iodination of a pre-functionalized benzoic acid derivative. For example:
- Stepwise halogenation : Introducing iodine via electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) on a trifluoromethyl-substituted benzoic acid precursor.
- Cross-coupling reactions : Utilizing Suzuki-Miyaura or Ullmann couplings to introduce the iodine substituent after establishing the trifluoromethyl group .
Q. Key Reaction Conditions Table
| Method | Reagents/Catalysts | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Electrophilic iodination | ICl, H2SO4 | DCM | 65–70 | |
| Ullmann coupling | CuI, 1,10-phenanthroline | DMF | 50–55 |
Q. How is this compound characterized, and what analytical challenges arise?
- Spectroscopy :
- 1H/13C NMR : The electron-withdrawing trifluoromethyl and iodine groups deshield adjacent protons, causing distinct splitting patterns. For example, the C-I bond induces significant anisotropic effects in aromatic protons .
- FT-IR : Strong absorption bands near 1680–1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches).
- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves structural ambiguities, such as iodine positioning and intermolecular interactions .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (iodine is corrosive).
- Ventilation : Use fume hoods due to potential release of toxic vapors during reactions involving iodine or trifluoromethyl groups.
- Waste disposal : Segregate halogenated waste and consult institutional guidelines for iodinated compounds .
Advanced Research Questions
Q. How can contradictory NMR data arising from substituent effects be resolved?
The strong electron-withdrawing effects of -CF₃ and -I groups complicate NMR interpretation:
- Case Study : Aromatic protons may exhibit unexpected coupling patterns due to through-space interactions or anisotropic shielding.
- Solutions :
Q. What computational tools optimize synthetic routes for this compound?
- Retrosynthetic analysis : AI-driven platforms (e.g., Reaxys, Pistachio) propose one-step or multi-step pathways by prioritizing atom economy and reagent availability.
- Example : A retrosynthesis algorithm might suggest iodination of 4-(trifluoromethyl)benzoic acid using NIS over ICl due to milder conditions and higher regioselectivity .
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
-
Comparative Reactivity Table :
-
Mechanistic Insight : The C-I bond’s polarization facilitates oxidative addition in Pd-catalyzed reactions, but steric bulk from -CF₃ may slow transmetallation.
Q. What strategies mitigate stability issues during storage or reactions?
- Light sensitivity : Store in amber vials at –20°C to prevent iodine dissociation.
- Moisture sensitivity : Use molecular sieves in reactions involving trifluoromethyl groups to avoid hydrolysis.
- Thermal degradation : Monitor reaction temperatures; reflux in high-boiling solvents (e.g., DMF) should not exceed 120°C .
Contradictory Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
